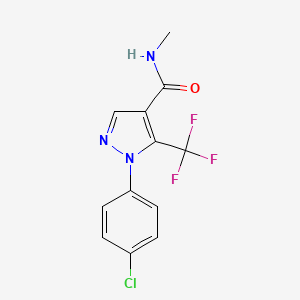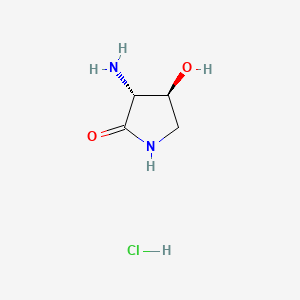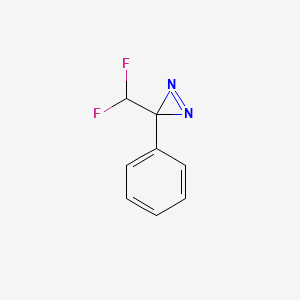![molecular formula C11H10F3NO2 B6604696 methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate CAS No. 2763758-80-9](/img/structure/B6604696.png)
methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate: is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridine ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyridines or cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Research has shown that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. These properties make it a candidate for the development of new therapeutic agents.
Medicine: The compound's potential in medicinal chemistry lies in its ability to interact with biological targets. Studies are ongoing to explore its efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Methyl 6-(trifluoromethyl)pyridine-3-carboxylate
Methyl 6-(1-cyclopropyl)pyridine-3-carboxylate
Methyl 6-(1-fluoromethyl)cyclopropyl]pyridine-3-carboxylate
Uniqueness: Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable tool in synthetic chemistry and potential therapeutic applications.
Propiedades
IUPAC Name |
methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-3-8(15-6-7)10(4-5-10)11(12,13)14/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCMWRCOGMIEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)
![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-Chloro-4-(2-{1-[4-(1h-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline; phosphoric acid](/img/structure/B6604660.png)

![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)

![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B6604711.png)
